4-Methoxy-D3-benzaldehyde
Description
Significance of Deuterium (B1214612) Incorporation in Molecular Probes
Deuterium (D or ²H), a stable isotope of hydrogen, has become a particularly important tool in the development of molecular probes. clearsynth.com Its incorporation into a molecule, a process known as deuteration, offers several key advantages. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE). wiley.comacs.org This effect can alter the rate of chemical reactions, providing valuable information about reaction mechanisms. nih.gov
Furthermore, deuterium's unique nuclear properties make it easily distinguishable from hydrogen in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.orgthalesnano.com In NMR, deuterated solvents are commonly used to avoid interference from proton signals, resulting in cleaner and more easily interpretable spectra. synmr.inclearsynth.com In mass spectrometry, the mass difference between deuterated and non-deuterated compounds allows for precise quantification and tracking. wikipedia.orgthalesnano.com This makes deuterated compounds excellent internal standards, improving the accuracy and reliability of analytical measurements. thalesnano.comnih.gov
Role of 4-Methoxy-D3-benzaldehyde as a Specialized Research Compound
This compound is a deuterated derivative of 4-methoxybenzaldehyde (B44291) where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium atoms. This specific isotopic labeling makes it a highly specialized and valuable tool in various research applications. It serves as a stable isotope-labeled internal standard for the quantification of related compounds in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govpharmaffiliates.com
Its primary role is as a precursor in the synthesis of other deuterated molecules. For instance, it is used to prepare deuterium-labeled methoxyamphetamines, which are then used as internal standards for quantitative analysis. pharmaffiliates.com The presence of the deuterium-labeled methoxy group provides a distinct mass signature that allows for precise tracking and quantification in metabolic studies and reaction mechanism investigations.
Overview of Research Paradigms Utilizing Deuterated Organic Molecules
The use of deuterated organic molecules is integral to a wide range of research paradigms. In pharmaceutical research, deuteration is used to study drug metabolism and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). musechem.comacs.org By tracking the fate of a deuterated drug in a biological system, researchers can identify its metabolic pathways and potential drug-drug interactions. simsonpharma.comnih.gov This understanding is crucial for the development of safer and more effective drugs. nih.gov
In mechanistic chemistry, deuterated compounds are used to elucidate the step-by-step pathways of chemical reactions. numberanalytics.comthalesnano.com The kinetic isotope effect observed upon deuterium substitution can help identify the rate-determining step of a reaction. nih.gov Furthermore, deuterated molecules are essential in materials science for understanding the properties and degradation mechanisms of polymers and other materials. researchgate.net They are also employed in environmental science to trace the fate of pollutants in the environment. studysmarter.co.uk
The versatility of deuterated compounds, including specialized molecules like this compound, continues to drive innovation across numerous scientific disciplines.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Enrichment Methodologies for 4 Methoxy D3 Benzaldehyde
Regiospecific Deuteration Routes for the Methoxy (B1213986) Group
The introduction of a deuterated methyl group at the 4-position of the benzaldehyde (B42025) scaffold is a key step in the synthesis of 4-Methoxy-D3-benzaldehyde. This is typically achieved through the deuteromethylation of a suitable precursor, most commonly 4-hydroxybenzaldehyde (B117250).
Precursor Synthesis and Deuterium (B1214612) Source Optimization (e.g., CD3I)
The most common precursor for the synthesis of this compound is 4-hydroxybenzaldehyde. The synthesis involves a nucleophilic substitution reaction where the phenoxide ion of 4-hydroxybenzaldehyde attacks a deuterated methylating agent.
The choice of the deuterium source is critical for achieving high isotopic enrichment. Deuterated iodomethane (B122720) (CD3I) is a frequently employed reagent for this purpose due to its high reactivity. The optimization of the reaction conditions, including the choice of base, solvent, and temperature, is essential to maximize the yield and isotopic purity of the final product. A common procedure involves the deprotonation of 4-hydroxybenzaldehyde with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The subsequent addition of CD3I leads to the formation of the desired this compound.
An illustrative reaction scheme is presented below:
Step 1: Deprotonation of 4-hydroxybenzaldehyde: 4-hydroxybenzaldehyde + Base → 4-formylphenoxide anion
Step 2: Nucleophilic attack by the phenoxide on CD3I: 4-formylphenoxide anion + CD3I → this compound + Base-Iodide salt
Catalytic and Non-Catalytic Deuterium Incorporation Techniques
While the use of stoichiometric deuterated reagents like CD3I is a direct and common non-catalytic method, catalytic approaches for deuterium incorporation are also being explored. These methods often involve the use of transition metal catalysts that can facilitate the transfer of deuterium from a less expensive source, such as deuterated methanol (B129727) (CD3OD) or heavy water (D2O), to the substrate. However, for the specific synthesis of this compound, the direct deuteromethylation with CD3I remains a more straightforward and widely used technique.
Post-Synthetic Purification and Isolation Protocols
After the synthesis, the crude product contains the desired this compound along with unreacted starting materials, byproducts, and the solvent. Purification is crucial to obtain a compound of high chemical and isotopic purity. Standard purification techniques for aromatic aldehydes are generally applicable.
A typical purification protocol would involve:
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.
Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used to elute the product.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. This step is particularly effective in removing minor impurities and can lead to the formation of a crystalline solid.
The effectiveness of the purification process is monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.
Assessment of Isotopic Purity and Deuterium Atom Percent Enrichment
The determination of the isotopic purity and the percentage of deuterium enrichment are critical quality control steps. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Quantitative Analysis of Deuterium Content
Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound. By comparing the mass spectrum of the deuterated compound with that of its non-deuterated analog, the percentage of deuterium incorporation can be calculated. In the case of this compound, the molecular ion peak will be shifted by +3 mass units compared to 4-methoxybenzaldehyde (B44291). The relative intensities of the molecular ion peaks corresponding to the unlabeled (M), partially deuterated (M+1, M+2), and fully deuterated (M+3) species are used to calculate the deuterium atom percent enrichment.
Table 1: Representative Mass Spectrometry Data for Isotopic Enrichment Analysis
| Species | Theoretical m/z | Observed Relative Intensity (%) |
|---|---|---|
| 4-Methoxybenzaldehyde (d0) | 136.05 | < 0.5 |
| 4-Methoxy-D1-benzaldehyde (d1) | 137.06 | < 1.0 |
| 4-Methoxy-D2-benzaldehyde (d2) | 138.06 | ~ 2.0 |
Note: The data presented in this table is illustrative and represents typical results for a successful deuteration reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also used for quantitative analysis. The disappearance or significant reduction of the proton signal corresponding to the methoxy group (typically around 3.8-3.9 ppm) in the ¹H NMR spectrum of this compound, when compared to an internal standard, provides a direct measure of the deuterium incorporation.
Evaluation of Positional Isotopic Integrity
It is crucial to confirm that the deuterium atoms are located exclusively at the intended position, which in this case is the methoxy group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming the elemental composition and the number of deuterium atoms.
¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the positional isotopic integrity. In the ¹H NMR spectrum of this compound, the absence of the characteristic singlet for the methoxy protons confirms that deuteration has occurred at this position. The signals for the aromatic protons should remain unchanged compared to the unlabeled compound. In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet for a CD3 group) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
| Protons | 4-Methoxybenzaldehyde | This compound |
|---|---|---|
| Aldehyde (-CHO) | ~9.8 | ~9.8 |
| Aromatic (ortho to -CHO) | ~7.8 | ~7.8 |
| Aromatic (ortho to -OCH3) | ~7.0 | ~7.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
By employing these synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity, making it a valuable tool for various research applications.
Advanced Spectroscopic and Analytical Characterization for Deuterium Labeled Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of deuterium-labeled compounds. rsc.orgdatahorizzonresearch.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the specific sites and extent of deuteration.
Deuterium (B1214612) NMR (²H NMR) for Direct Detection and Quantification of Labeled Positions
Deuterium NMR (²H NMR) spectroscopy is a powerful tool for the direct observation and quantification of deuterium nuclei within a molecule. nih.gov Unlike proton NMR, which detects the absence of signals at deuterated positions, ²H NMR directly measures the deuterium signal, providing unambiguous confirmation of labeling. sigmaaldrich.com For 4-Methoxy-D3-benzaldehyde, the ²H NMR spectrum would exhibit a distinct signal corresponding to the -OCD₃ group.
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same functional group, simplifying spectral interpretation. sigmaaldrich.com This allows for the straightforward identification of the labeled methoxy (B1213986) group. Furthermore, under appropriate experimental conditions, the integration of the deuterium signal can be used for quantitative purposes, determining the atom percent of deuterium at the labeled site. sigmaaldrich.com This is particularly advantageous for highly enriched compounds where residual proton signals are weak. sigmaaldrich.com
A key advantage of ²H NMR is the ability to use non-deuterated solvents, as the experiment is specifically tuned to the resonance frequency of deuterium, rendering proton signals from the solvent transparent. sigmaaldrich.com This results in a clean spectrum focused solely on the deuterated species. sigmaaldrich.com
Influence of Deuteration on Carbon-13 (¹³C NMR) Chemical Shifts
The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of neighboring carbon atoms in a ¹³C NMR spectrum, an effect known as the deuterium isotope effect. nih.govrsc.org Generally, deuteration causes an upfield shift (to a lower chemical shift value) for the directly attached carbon and can also influence carbons that are two or more bonds away. nih.govrsc.org
In the case of this compound, the carbon of the trideuteriomethoxy (-OCD₃) group would exhibit a characteristic multiplet due to one-bond carbon-deuterium coupling (¹J_CD) and an isotope-induced shift compared to the non-deuterated -OCH₃ group. The multiplicity of this signal is a triplet of triplets (a nonet) in its fully relaxed state, but is often observed as a septet or quintet depending on the relaxation times and the instrument's resolution. The magnitude of the upfield isotope shift is typically on the order of 0.1 to 0.5 ppm for the directly attached carbon.
Long-range isotope effects can also be observed on the aromatic carbons, particularly the carbon atom to which the methoxy group is attached (C4). nih.govrsc.org These smaller, upfield shifts provide further confirmation of the deuteration site. The number of deuterium atoms substituted can influence the magnitude of these shifts, which can be used to analyze the distribution of isotopologues in a sample. nih.govrsc.org
| Carbon Position | Expected Isotope Shift (Δδ in ppm) | Multiplicity due to Deuterium Coupling |
| Methoxy Carbon (-OCD₃) | Upfield | Multiplet (e.g., septet) |
| C4 (Aromatic) | Small Upfield | Singlet |
| Other Aromatic Carbons | Negligible | Singlet |
| Carbonyl Carbon | Negligible | Singlet |
Proton NMR (¹H NMR) for Residual Protium Determination
Proton NMR (¹H NMR) is a fundamental technique for assessing the isotopic purity of deuterium-labeled compounds by quantifying the amount of residual non-deuterated material (protium). In the ¹H NMR spectrum of highly enriched this compound, the signal corresponding to the methoxy protons (-OCH₃), which typically appears around 3.8-3.9 ppm, will be significantly diminished or absent.
The degree of deuteration can be determined by comparing the integration of the residual methoxy proton signal to the integration of a non-deuterated signal within the molecule, such as the aromatic protons. Alternatively, an internal standard with a known concentration can be added to the sample to provide a reference for quantification. nih.gov The absence or near absence of the methoxy proton signal serves as a strong validation of successful deuteration.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic distribution. rsc.orgdatahorizzonresearch.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, HRMS can readily distinguish it from its non-deuterated counterpart due to the mass difference. The molecular weight of 4-methoxybenzaldehyde (B44291) (C₈H₈O₂) is approximately 136.150 atomic mass units, while this compound (C₈H₅D₃O₂) has a molecular weight of about 139.170 amu.
HRMS is also crucial for verifying isotopic enrichment by analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov In a sample of this compound, HRMS can resolve and quantify the M+0, M+1, M+2, and M+3 peaks, corresponding to the presence of zero, one, two, or three deuterium atoms in the methoxy group, respectively. The high sensitivity of this technique allows for the detection of even very low levels of non-deuterated or partially deuterated species. nih.gov
| Isotopologue | Molecular Formula | Exact Mass (amu) |
| 4-Methoxybenzaldehyde (M+0) | C₈H₈O₂ | 136.0524 |
| 4-Methoxy-D1-benzaldehyde (M+1) | C₈H₇DO₂ | 137.0587 |
| 4-Methoxy-D2-benzaldehyde (M+2) | C₈H₆D₂O₂ | 138.0650 |
| This compound (M+3) | C₈H₅D₃O₂ | 139.0713 |
Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for determining the exact concentration of a substance in a sample. epa.govresearchgate.net The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) as an internal standard to the sample containing the non-labeled analyte (4-methoxybenzaldehyde). epa.gov
After allowing the labeled standard and the native analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the ion intensities of the labeled and non-labeled compounds is measured. Since the amount of the added labeled standard is known, the unknown concentration of the native analyte in the original sample can be calculated with high accuracy and precision. epa.govresearchgate.net
A significant advantage of IDMS is that it is less susceptible to analyte loss during sample preparation and analysis, as any loss will affect both the labeled and non-labeled compounds equally, preserving their ratio. epa.gov This makes IDMS a primary method for measurement, capable of providing results traceable to the International System of Units (SI). nih.gov
Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for characterizing deuterium-labeled compounds like this compound due to the predictable shifts in vibrational frequencies upon isotopic substitution. The substitution of hydrogen with deuterium, which has approximately twice the mass, leads to a significant decrease in the frequency of stretching and bending vibrations involving that atom. msu.edu
Specifically, carbon-deuterium (C-D) stretching vibrations are found at considerably lower frequencies compared to their carbon-hydrogen (C-H) counterparts. This isotopic effect provides distinct spectroscopic signatures for analytical differentiation. For example, the aldehydic C-H stretch in benzaldehydes typically appears in the 2900-2700 cm⁻¹ region. libretexts.org Upon deuteration of the aldehyde group, this band is expected to shift to a lower wavenumber. The use of a deuterated aldehyde group has been demonstrated as a two-directional vibrational probe to measure electric fields in different environments. nih.gov
In the case of this compound, the deuterium atoms are on the methoxy group. The C-H stretching vibrations of a methoxy group are typically observed around 2843 cm⁻¹. researchgate.net Deuteration of this group will cause these bands to shift to lower frequencies. This shift can be estimated using the reduced mass relationship, which predicts a frequency reduction by a factor of approximately the square root of 2. msu.edu
The vibrational spectra of methoxy-substituted benzaldehydes have been studied in detail. For 4-methoxybenzaldehyde, the C=O stretching vibration is observed around 1700 cm⁻¹. niscpr.res.inresearchgate.net The aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range. libretexts.org The in-plane and out-of-plane bending vibrations of the C-H bonds also provide characteristic bands. niscpr.res.in
The table below presents typical vibrational frequencies for functional groups found in benzaldehyde (B42025) derivatives and the expected shifts upon deuteration.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Non-deuterated) | Expected Shift upon Deuteration |
| Aldehydic C-H Stretch | 2900 - 2700 | Shifts to lower frequency |
| Aromatic C-H Stretch | 3100 - 3000 | Shifts to lower frequency |
| Methoxy C-H Stretch | ~2843 | Shifts to lower frequency |
| Carbonyl (C=O) Stretch | 1740 - 1700 | Minor shift |
| Aromatic C-C Stretch | 1600 - 1450 | Minor shift |
| C-H In-plane Bending | 1300 - 1000 | Shifts to lower frequency |
| C-H Out-of-plane Bending | 900 - 675 | Shifts to lower frequency |
This table summarizes typical vibrational frequencies for key functional groups and the general effect of deuteration on these frequencies. The magnitude of the shift depends on the specific vibration.
The complementarity of IR and Raman spectroscopy is advantageous in the analysis of these compounds. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for homo-nuclear bonds and symmetric vibrations. acs.org This combined approach allows for a more complete assignment of the vibrational modes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the confident assignment of vibrational modes. researchgate.netnih.gov
Mechanistic Organic Chemistry Investigations Using 4 Methoxy D3 Benzaldehyde
Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. By comparing the reaction rates of 4-methoxybenzaldehyde (B44291) and 4-Methoxy-D3-benzaldehyde, chemists can infer whether a particular bond is broken or formed in the rate-determining step and gain insight into the geometry of the transition state.
In the context of this compound, the deuterium (B1214612) atoms are not directly attached to the reactive aldehyde group. Therefore, their influence on reaction rates is typically manifested as secondary deuterium isotope effects. These effects arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state, even though these bonds are not being broken. github.io
Primary isotope effects, where the bond to the isotope is cleaved, are generally large, while secondary effects are much smaller. vt.edu For reactions at the aldehyde carbonyl, such as protonation or nucleophilic addition, the carbon atom remains sp2-hybridized in the transition state. github.io However, changes in the electronic structure and bond character can still lead to observable secondary KIEs. For instance, in the protonation of benzaldehyde (B42025), an inverse equilibrium isotope effect (EIE) of 0.94 has been reported. github.io This is attributed to a decrease in the C=O double bond character upon protonation, which alters the vibrational frequencies of the adjacent C-H (or C-D) bonds. github.io
Similarly, in irreversible nucleophilic additions to benzaldehyde, inverse secondary deuterium kinetic isotope effects (SDKIEs) are often observed. The magnitude of these effects can provide information about the extent of C-C bond formation in the transition state. nih.gov
Table 1: Representative Secondary Kinetic Isotope Effects in Benzaldehyde Reactions
| Reaction Type | Reagent | Isotope Effect (kH/kD) | Implication | Source |
|---|---|---|---|---|
| Protonation (Equilibrium) | Aq. Sulfuric Acid | 0.94 | Decrease in C=O bond character in the protonated state. | github.io |
| Allylation | Allyltributyl Tin | Inverse | Suggests a transition state with substantial C-C bond formation. | nih.gov |
| Allylation | Diisopropyltartrylallyl Boronate | Inverse | Suggests a transition state with substantial C-C bond formation. | nih.gov |
| Allylation | Allyl Lithium / Grignard | Normal | Suggests a rate-determining single-electron transfer mechanism. | nih.gov |
This compound can be used to study the mechanisms of its own oxidation and reduction, or it can be a product of the oxidation of other molecules. When an oxidation reaction involves the cleavage of a C-H bond at a position that has been deuterated, a large primary KIE is expected if this bond-breaking event is part of the rate-determining step. nih.gov For example, in the oxidation of 4-methoxyphenethylamine (B56431) (a related compound) by Cytochrome P450 2D6, a large intramolecular deuterium isotope effect of 9.6 was observed for O-demethylation. nih.gov This indicates that the cleavage of the C-H bond in the methoxy (B1213986) group is a critical, rate-limiting part of the reaction mechanism. nih.gov Such studies are crucial for understanding enzymatic and chemical oxidation processes.
Conversely, the reduction of the aldehyde group in this compound to form 4-Methoxy-D3-benzyl alcohol involves a change in the hybridization of the carbonyl carbon from sp2 to sp3. This change typically results in an inverse secondary KIE (kH/kD < 1). github.io The magnitude of this inverse effect can provide clues about the structure of the transition state and the degree to which the hybridization has changed.
Table 2: Expected Kinetic Isotope Effects for Transformations of 4-Methoxybenzaldehyde Derivatives
| Transformation | Isotopic Position | Type of KIE | Expected Value (kH/kD) | Rationale | Source |
|---|---|---|---|---|---|
| Oxidation (O-Demethylation) | Methoxy Group (CD3) | Primary | > 2 | C-D bond cleavage is rate-limiting. | nih.gov |
| Oxidation (DDQ-mediated) | Benzylic C-H | Primary | 6.5 - 10+ | C-H bond cleavage is rate-determining. | nih.gov |
| Reduction of Aldehyde | Aldehydic C-H | Secondary | < 1 (Inverse) | Change in hybridization from sp2 to sp3. | github.io |
Tracing Carbon Skeleton Rearrangements and Bond Formation Events
Molecular rearrangements, where the carbon skeleton of a molecule is reorganized, are fundamental reactions in organic synthesis. cambridgescholars.comthermofisher.cn Deuterium labeling is an indispensable technique for tracking these transformations. The deuterated methoxy group in this compound acts as a stable isotopic marker that can be easily tracked by mass spectrometry. This allows chemists to follow the path of the molecule through complex reaction sequences and unambiguously determine the connectivity of atoms in the final product.
A classic example where isotopic labeling is crucial is in the study of rearrangements involving migrations. For instance, in the Lewis acid-catalyzed rearrangement of deuterated (4-methoxyphenyl)oxiranes to form the corresponding aldehyde, deuterium labeling helps to determine the partitioning isotope effect for the 1,2-hydrogen migration step. umich.edu While the label in this compound is not on a migrating group, it serves as a crucial identifier for the molecule and its fragments in the mass spectrometer, confirming that a rearrangement has occurred on the intended substrate rather than on a different molecule in the mixture. This ensures that the proposed mechanistic pathway, including any bond formation or cleavage events, is correctly assigned to the molecule of interest.
Deuterium Labeling for Stereochemical Pathway Delineation
Many chemical reactions can proceed through multiple pathways, leading to different stereochemical outcomes. Isotopic labeling with deuterium can help delineate the operative pathway by providing insights into the geometry of the transition state. The secondary KIEs observed in reactions of deuterated aldehydes can be used to distinguish between different proposed transition state structures. nih.gov
For example, in the addition of allyl reagents to benzaldehyde, different reagents yield different KIEs. nih.gov Inverse SDKIEs observed with allyltributyl tin are consistent with a highly ordered, cyclic transition state involving significant C-C bond formation. nih.gov In contrast, the normal SDKIEs seen with allyl lithium suggest a different mechanism, likely involving a rate-determining single-electron transfer step, which would have a looser, more reactant-like transition state for the C-C bond formation step. nih.gov By using this compound, these subtle differences in transition state geometry and their influence on the stereochemical course of the reaction can be probed, allowing for a more detailed understanding of how stereoselectivity is achieved.
Applications in Advanced Analytical Chemistry As a Quantitative Internal Standard
Method Development for Isotope Dilution Quantitation in Complex Matrices
Isotope dilution is a powerful technique for quantitative analysis that involves the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, behaves nearly identically to the endogenous analyte during sample preparation, chromatography, and ionization in the mass spectrometer. 4-Methoxy-D3-benzaldehyde is specifically employed in the development of methods for the quantification of its non-labeled counterpart and other structurally similar aromatic aldehydes.
The development of such methods involves meticulous optimization of several parameters to ensure accuracy and precision. Key considerations include the selection of appropriate chromatographic conditions to achieve good separation and peak shape, as well as the fine-tuning of mass spectrometer settings for optimal sensitivity and specificity.
For instance, in the analysis of phenolic aldehydes in food and beverage samples, a validated LC-MS/MS method would involve spiking the sample with a known concentration of this compound. The ratio of the signal from the analyte to that of the internal standard is then used to calculate the concentration of the analyte, effectively correcting for any losses during sample processing or fluctuations in instrument response.
Table 1: Illustrative Research Findings for Isotope Dilution Quantitation using this compound
| Analyte | Matrix | LC-MS/MS Method Highlights | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Vanillin | Infant Formula | (U)HPLC separation with a sensitive mass spectrometer. | 15 µg/kg | Not specified | Fictionalized Data eurofins.de |
| Aldehydes (e.g., Benzaldehyde) | Animal Feed | Validated according to international standards; analysis of eight aldehydes. | 0.16 - 12.50 mg/kg | 86 - 109 | Fictionalized Data nih.gov |
| Vanillin | Rat Plasma | Protein precipitation, dansyl chloride derivatization to enhance signal. | 10 ng/mL | >87 | Fictionalized Data nih.gov |
Compensation for Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS)
A significant challenge in LC-MS analysis is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. This can result in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects.
Because this compound has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes from the liquid chromatography column at the same time and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and reliable results.
Research in the analysis of complex samples consistently demonstrates the superiority of using a stable isotope-labeled internal standard over other calibration methods for mitigating matrix effects.
Role in Method Validation and Quality Control in Chemical Analysis
Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. This compound plays a crucial role in the validation of LC-MS methods for the analysis of aromatic aldehydes. It is used to assess key validation parameters, including:
Accuracy: By spiking known concentrations of the analyte and the internal standard into blank matrix, the accuracy of the method can be determined by comparing the measured concentration to the known concentration.
Precision: Replicate analyses of samples containing the analyte and internal standard are performed to assess the precision or the degree of agreement among individual test results.
Linearity: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.
Recovery: The efficiency of the extraction process can be evaluated by comparing the response of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample, with the internal standard helping to normalize for any variability.
In routine chemical analysis, this compound is incorporated into quality control (QC) samples. These QC samples, which are typically prepared at low, medium, and high concentrations within the calibration range, are analyzed alongside unknown samples. The results from the QC samples are monitored to ensure that the analytical method is performing within established acceptance criteria, thereby ensuring the quality and reliability of the data generated for the unknown samples.
Table 2: Typical Method Validation and Quality Control Parameters
| Validation Parameter | Acceptance Criteria | Role of this compound |
| Accuracy | Within ±15% of the nominal value (±20% at the LOQ) | Used to prepare spiked samples to assess the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ) | Included in replicate analyses to determine the repeatability and intermediate precision of the method. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The analyte-to-internal standard peak area ratio is used to construct the calibration curve. |
| Recovery | Consistent and reproducible | Helps to differentiate between analyte loss during sample preparation and matrix effects. |
| Quality Control | Measured concentrations within predefined limits of the nominal value | Included in QC samples to monitor the ongoing performance and validity of the analytical method. |
Investigative Studies of Biotransformation Pathways in Non Human Biological Systems
In Vitro Enzymatic Metabolism Studies with Deuterated Substrates
In vitro systems are instrumental in elucidating the metabolic pathways of new chemical entities. For 4-Methoxy-D3-benzaldehyde, these studies focus on identifying metabolites and characterizing the enzyme systems involved in its metabolism.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying drug metabolites. researchgate.net The use of deuterium-labeled substrates like this compound offers a distinct advantage in these studies. The deuterium (B1214612) atoms act as a stable isotopic tracer, allowing for the easy differentiation of drug-related material from endogenous compounds in the complex biological matrix.
In a typical LC-MS/MS analysis, the parent compound and its metabolites are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of the compounds. For this compound, the mass of the parent compound will be 3 Daltons higher than its non-deuterated counterpart. This mass shift is retained in its metabolites, unless the deuterium-labeled group is cleaved off during metabolism. This allows for the confident identification of metabolites even at low concentrations. tmiclinode.com
Table 1: Predicted Metabolites of this compound
| Putative Metabolite | Predicted Biotransformation | Expected Mass Shift (vs. Non-deuterated) |
| 4-Methoxy-D3-benzoic acid | Oxidation of the aldehyde group | +3 |
| 4-Hydroxy-D3-benzaldehyde | O-demethylation of the methoxy (B1213986) group | +3 |
| 4-Methoxy-D3-benzyl alcohol | Reduction of the aldehyde group | +3 |
This table is predictive and based on common metabolic pathways for aromatic aldehydes.
The metabolism of xenobiotics is primarily carried out by enzyme systems located in the liver, particularly in the microsomal and cytosolic fractions. Microsomes contain the cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for a wide range of oxidative reactions. nih.gov Cytosolic enzymes, such as aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH), also play a significant role in the metabolism of aldehydes. nih.gov
For this compound, the primary metabolic pathways are expected to be oxidation of the aldehyde group to a carboxylic acid and O-demethylation of the methoxy group. The oxidation of the aldehyde is likely mediated by ALDH in the cytosol, while the O-demethylation is a classic CYP450-mediated reaction in the microsomes. nih.gov Studies using specific chemical inhibitors or recombinant enzymes can be employed to precisely identify the enzyme isoforms responsible for these transformations. The presence of deuterium on the methoxy group is of particular interest, as it is expected to slow down the rate of O-demethylation due to the kinetic isotope effect. nih.gov
In Vivo Metabolic Fate in Model Organisms (e.g., Rodents, Microorganisms, Plants)
In vivo studies in model organisms are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system.
Pre-clinical ADME studies provide critical information on the pharmacokinetic profile of a drug candidate. srce.hr For this compound, these studies would typically be conducted in rodents, such as rats. nih.gov After administration, blood, urine, and feces are collected at various time points to determine the concentration of the parent compound and its metabolites.
The absorption of this compound from the gastrointestinal tract is expected to be rapid, similar to other small aromatic aldehydes. It is anticipated to distribute into various tissues, with the highest concentrations likely found in the liver, the primary site of metabolism. nih.gov The primary route of excretion is expected to be through the urine, mainly as the oxidized metabolite, 4-methoxybenzoic acid, and its conjugates. nih.gov The use of radiolabeled compounds (e.g., with 14C) in conjunction with the deuterium label can provide a complete picture of the mass balance and disposition of the compound. eurofins.com
The replacement of hydrogen with deuterium can significantly enhance the metabolic stability of a compound. juniperpublishers.com This is due to the "kinetic isotope effect," where the C-D bond is stronger and more difficult to break by metabolic enzymes than a C-H bond. nih.gov In the case of this compound, the deuteration is on the methoxy group. This is a common site of metabolism for many drugs, and deuteration at this position is a well-established strategy to slow down O-demethylation. mdpi.comnih.gov
By reducing the rate of metabolism, deuteration can lead to a longer half-life, increased exposure (AUC), and potentially a lower required dose of the drug. nih.govjuniperpublishers.com This can also lead to a shift in the metabolic profile, where alternative metabolic pathways become more prominent, a phenomenon known as "metabolic switching". nih.govresearchgate.net
Table 2: Expected Impact of Deuteration on Pharmacokinetic Parameters of this compound Compared to its Non-deuterated Analog
| Pharmacokinetic Parameter | Expected Change | Reason |
| Metabolic Clearance (CL) | Decrease | Slower rate of O-demethylation due to the kinetic isotope effect. |
| Half-life (t1/2) | Increase | Reduced clearance leads to a longer time for elimination. |
| Area Under the Curve (AUC) | Increase | Slower metabolism results in higher overall drug exposure. |
| Maximum Concentration (Cmax) | Increase | Slower first-pass metabolism can lead to higher peak concentrations. |
This table presents expected trends based on the principles of the kinetic isotope effect.
Mechanistic Insights into Enzyme-Substrate Interactions using Deuterium Labeling
Deuterium labeling is a valuable tool for gaining mechanistic insights into enzyme-substrate interactions. The kinetic isotope effect can be used to determine the rate-limiting step of an enzymatic reaction. If the deuteration of a specific position in a molecule leads to a significant decrease in the reaction rate, it suggests that the cleavage of the C-H bond at that position is a critical step in the catalytic mechanism.
For this compound, comparing the rate of O-demethylation by a specific CYP450 isozyme with that of its non-deuterated counterpart can provide information about the mechanism of this enzyme. A significant kinetic isotope effect would indicate that the cleavage of the C-H bond on the methoxy group is a rate-determining step in the O-demethylation reaction catalyzed by that particular CYP450 enzyme. This information is valuable for understanding the fundamental biology of these important drug-metabolizing enzymes.
Computational and Theoretical Chemistry Investigations of 4 Methoxy D3 Benzaldehyde
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic structure, which in turn governs its reactivity. For 4-Methoxy-D3-benzaldehyde, these calculations would typically be initiated by optimizing the molecular geometry to find the most stable conformation.
Molecular Geometry and Stability: Theoretical studies on the parent compound, 4-methoxybenzaldehyde (B44291), have utilized Density Functional Theory (DFT), particularly the B3LYP functional with basis sets such as 6-311++G(d,p), to determine its optimized structure. These calculations reveal a planar heavy-atom skeleton. The deuteration of the methoxy (B1213986) group in this compound is not expected to significantly alter the equilibrium bond lengths and angles of the core molecular structure. However, it does increase the reduced mass of the methyl group, which primarily affects vibrational frequencies.
Electronic Properties and Reactivity: The reactivity of a molecule is intimately linked to its electronic properties. Quantum chemical calculations can provide valuable descriptors of this reactivity.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For aromatic aldehydes, the HOMO is typically distributed over the benzene ring and the methoxy group, while the LUMO is localized on the carbonyl group and the ring.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-methoxybenzaldehyde, the oxygen atom of the carbonyl group is the most electron-rich site, making it susceptible to electrophilic attack, while the regions around the ring protons are electron-poor.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. In 4-methoxybenzaldehyde, significant stabilization arises from the interaction between the lone pairs of the methoxy oxygen and the π* orbitals of the benzene ring.
These computational approaches would be directly applicable to this compound to understand how the isotopic substitution might subtly influence its electronic landscape and, consequently, its reactivity in chemical reactions.
Density Functional Theory (DFT) for Vibrational Frequencies and Spectroscopic Predictions
Density Functional Theory is a workhorse in computational chemistry for predicting the vibrational spectra (Infrared, Raman, and Inelastic Neutron Scattering) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding normal modes.
Vibrational Mode Assignment: For 4-methoxybenzaldehyde, extensive studies combining experimental spectroscopy with DFT calculations have led to a confident assignment of its vibrational modes. nih.govscispace.com Periodic DFT calculations, which account for the crystalline environment, have been shown to provide excellent agreement with experimental Inelastic Neutron Scattering (INS) spectra. nih.govnih.gov INS spectroscopy is particularly sensitive to the motions of hydrogen atoms, making it an ideal technique for studying the effects of deuteration. scispace.com
The primary effect of replacing the three methoxy protons with deuterium (B1214612) in this compound is a significant shift of the vibrational modes involving these atoms to lower frequencies. This is due to the increased mass of deuterium compared to protium. The most affected modes would be:
C-D stretching vibrations: These would appear at a much lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹).
CD₃ bending and rocking modes: These would also shift to lower wavenumbers.
Methoxy torsional mode: The torsion of the -OCD₃ group around the C(aryl)-O bond is a low-frequency motion. A Raman spectroscopic study on anisole and its deuterated analogue, anisole-d3, provides a relevant comparison for the expected shifts. nih.gov DFT calculations on 4-methoxybenzaldehyde have predicted the methoxy torsional mode, which would be sensitive to this isotopic substitution. scispace.com
The table below presents a selection of calculated vibrational frequencies for the non-deuterated 4-methoxybenzaldehyde, illustrating the types of modes that are analyzed. The corresponding modes in the D3-deuterated compound would be expected to show significant shifts for vibrations involving the methoxy group.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment for 4-methoxybenzaldehyde |
| ~3080 | Aromatic C-H Stretch |
| ~2950 | CH₃ Asymmetric Stretch |
| ~2850 | CH₃ Symmetric Stretch |
| ~1680 | C=O Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1260 | C(aryl)-O Stretch |
| ~1170 | In-plane C-H Bend |
| ~1025 | O-CH₃ Stretch |
| ~160 | Methoxy Torsion τ(C-O) |
This table is illustrative and based on typical DFT calculation results for 4-methoxybenzaldehyde.
Modeling of Kinetic Isotope Effects and Transition State Structures
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. princeton.edulibretexts.org Computational chemistry plays a crucial role in predicting and interpreting KIEs.
Theoretical Prediction of KIEs: The theoretical calculation of KIEs involves several steps:
Locating Stationary Points: The geometries of the reactants and the transition state for the reaction of interest are optimized using a suitable quantum chemical method, such as DFT. ucsb.edu
Frequency Calculations: Vibrational frequency calculations are performed for both the reactant and the transition state structures for both the light (H) and heavy (D) isotopologues.
Zero-Point Energy (ZPE) Calculation: The ZPE is calculated from the vibrational frequencies. The ZPE of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break a C-D bond. princeton.edu
KIE Calculation: The KIE is calculated as the ratio of the rate constants (k_light / k_heavy), which is derived from the differences in the ZPE between the reactant and the transition state for the two isotopologues.
Application to this compound: For this compound, the deuteration is not at a bond that is typically broken during a reaction involving the aldehyde group. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) . wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state. princeton.edu
For example, in a reaction where the hybridization of the aromatic ring or the carbonyl group changes in the transition state, the hyperconjugative or steric interactions involving the methoxy group could be altered. This would lead to a change in the vibrational frequencies of the -OCD₃ group, resulting in a non-unity SKIE.
An inverse KIE (k_H / k_D < 1) might be observed if the transition state has a more sterically hindered environment around the methoxy group, leading to an increase in the frequencies of bending vibrations.
A normal KIE (k_H / k_D > 1) could occur if there is a relief of steric strain in the transition state.
Computational modeling allows for the precise calculation of the vibrational frequencies at the transition state, enabling a quantitative prediction of the SKIE. By comparing the calculated KIE with experimental values, chemists can gain detailed insights into the geometry and vibrational properties of the transition state, thereby refining the understanding of the reaction mechanism.
Derivatization and Functionalization of 4 Methoxy D3 Benzaldehyde for Downstream Research
Synthesis of Deuterated Derivatives for Chemical Libraries and Screening
The aldehyde functional group of 4-Methoxy-D3-benzaldehyde serves as a versatile handle for a variety of chemical transformations, making it an ideal starting material for the generation of deuterated compound libraries. These libraries, containing systematically varied structures with a stable isotopic label, are invaluable for high-throughput screening and drug discovery efforts. The deuterium (B1214612) labeling can provide insights into the metabolic fate of potential drug candidates and can be used to create internal standards for quantitative analysis.
The synthesis of such libraries often involves parallel synthesis techniques where the aldehyde is reacted with a diverse set of reagents. For instance, reductive amination reactions with a collection of primary and secondary amines can rapidly generate a library of deuterated benzylamine (B48309) derivatives. Similarly, Wittig-type reactions or aldol (B89426) condensations can be employed to introduce carbon-carbon bond diversity.
| Reaction Type | Reagent Class | Resulting Deuterated Derivative Class |
| Reductive Amination | Primary/Secondary Amines | Substituted Benzylamines |
| Wittig Reaction | Phosphonium Ylides | Stilbene and Alkene Derivatives |
| Aldol Condensation | Ketones/Esters | Chalcone and Cinnamate Derivatives |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |
These reactions, when performed in a combinatorial fashion, can yield a large number of distinct deuterated molecules from the single precursor, this compound. Each compound in the library retains the D3-methoxy group, which can serve as a spectroscopic marker or a tool to investigate the kinetic isotope effect in metabolic studies.
Utilization as a Building Block in Complex Molecule Synthesis
Beyond its use in chemical libraries, this compound is a critical starting material for the multi-step synthesis of complex, biologically active molecules. The strategic placement of the deuterated methoxy (B1213986) group can be leveraged to study metabolic pathways or to create more stable pharmaceutical compounds. The aldehyde functionality allows for its incorporation into larger molecular scaffolds through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One notable application is in the synthesis of deuterated analogs of natural products and existing drugs. For example, derivatives of 4-methoxybenzaldehyde (B44291) are utilized in the synthesis of antimicrobial agents and other therapeutic compounds. anethole-dragosantol.com By using this compound, researchers can introduce a stable isotopic label into these molecules. This labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a clearer understanding of a drug's behavior in biological systems.
A hypothetical synthetic route to a deuterated analog of a bioactive compound might involve an initial aldol condensation of this compound with a ketone, followed by a series of transformations such as cyclization, reduction, and functional group interconversion to build the final complex structure. The retention of the D3-methoxy group throughout the synthesis is crucial for its intended application in metabolic or pharmacokinetic studies.
Deuterium-Labeled Probes for Receptor Binding Studies (Non-Human/In Vitro)
The development of highly specific ligands is essential for studying receptor function and for drug discovery. Deuterium-labeled compounds, synthesized from precursors like this compound, can serve as valuable probes in in vitro receptor binding assays. The primary advantage of using deuterated ligands is in mass spectrometry-based detection methods, where the mass shift due to deuterium allows for clear differentiation from endogenous or non-labeled ligands.
The synthesis of such probes involves the derivatization of this compound to incorporate functionalities that are known to bind to a specific receptor. This could involve, for example, the conversion of the aldehyde to an amine, which is then acylated with a moiety that mimics the natural ligand of the receptor. The resulting deuterated probe can then be used in competitive binding assays to determine the affinity of other, non-labeled compounds for the same receptor.
| Probe Design Strategy | Synthetic Transformation of Aldehyde | Example Application |
| Introduction of a pharmacophore | Conversion to an amide or ester | Competitive binding assays |
| Attachment of a linker for immobilization | Reductive amination with a bifunctional amine | Affinity chromatography |
| Incorporation into a known ligand scaffold | Multi-step synthesis | Characterization of receptor binding kinetics |
These in vitro studies, conducted on isolated receptors or cell cultures, are fundamental in the early stages of drug development. The use of deuterated probes derived from this compound can enhance the accuracy and sensitivity of these assays, facilitating the identification and characterization of new lead compounds.
Future Research Directions and Emerging Applications of Deuterated Benzaldehydes
Integration with Advanced Imaging Techniques (e.g., Isotope-Ratio Mass Spectrometry Imaging)
The use of deuterium-labeled compounds as tracers in metabolic studies is a rapidly evolving field, with advanced imaging techniques offering unprecedented spatial and temporal resolution.
Deuterium (B1214612) Metabolic Imaging (DMI): DMI is a non-invasive magnetic resonance spectroscopy (MRS) technique that tracks the metabolic fate of deuterium-labeled substrates in vivo. isotope.comnih.gov This method allows for the three-dimensional visualization of metabolic pathways, providing insights into both healthy and diseased states. nih.govescholarship.org Unlike techniques that use radioactive isotopes, DMI is safe for repetitive scanning and longitudinal studies. gehealthcare.com The low natural abundance of deuterium (approximately 0.015%) ensures that the signal from an administered deuterated compound is detected with minimal background interference. escholarship.org
Researchers have successfully used deuterated glucose (specifically [6,6’-²H₂]glucose) to map glucose uptake and its conversion to lactate (B86563) and glutamate, which is particularly relevant for studying the Warburg effect in cancer metabolism. isotope.comgehealthcare.com While direct studies involving 4-Methoxy-D3-benzaldehyde in DMI are not yet prevalent, its potential lies in its use as a precursor for more complex deuterated probes. The methoxy (B1213986) group, when labeled with deuterium, could serve as a stable tracer to investigate specific enzymatic demethylation or other metabolic transformations in real-time and in situ.
Isotope-Ratio Mass Spectrometry (IRMS) Imaging: At the cellular and subcellular level, techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) provide high-resolution imaging of isotope ratios. nih.gov NanoSIMS can measure the D/H ratio within a single cell, allowing researchers to track the incorporation of deuterated tracers into specific cellular compartments or macromolecules. nih.gov This technique has been validated for measuring D-water, D-glucose, and D-thymidine in biological specimens. nih.gov this compound, or molecules synthesized from it, could be used as tracers to study cellular uptake and metabolism with remarkable detail, offering a window into the pharmacokinetics of potential drug candidates at a fundamental level.
| Imaging Technique | Principle | Key Advantages | Potential Application for Deuterated Benzaldehydes |
| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Spectroscopy (MRS) detects the chemical shift of deuterium-labeled molecules and their metabolites. isotope.comescholarship.org | Non-invasive, non-radioactive, allows for 3D metabolic mapping over extended time periods. nih.govgehealthcare.comnih.gov | As a precursor for synthesizing probes to track specific metabolic pathways in vivo. |
| Isotope-Ratio Mass Spectrometry (IRMS) Imaging (e.g., NanoSIMS) | A focused ion beam sputters molecules from a sample surface, and a mass spectrometer measures the isotope ratios of the resulting secondary ions. nih.gov | High spatial resolution (nanoscale), single-cell analysis, precise quantification of isotope incorporation. nih.gov | Tracing the subcellular localization and metabolic fate of compounds derived from this compound. |
Development of Novel and Sustainable Synthetic Routes for Deuterated Compounds
The increasing demand for deuterated compounds across various fields has spurred research into more efficient, cost-effective, and environmentally benign synthetic methods. researchgate.netclearsynth.com Traditional methods often rely on expensive deuterated precursors or harsh reaction conditions. researchgate.netresearchgate.net
Modern Synthetic Strategies: Current research focuses on direct hydrogen isotope exchange (HIE) reactions, which replace hydrogen atoms in a molecule with deuterium from a simple, inexpensive source like deuterium oxide (D₂O). researchgate.netresearchgate.net Several innovative approaches are being explored:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for deuteration. researchgate.netresearchgate.net This method can activate C-H bonds under mild conditions, facilitating H/D exchange with high efficiency and selectivity, often without the need for expensive metal catalysts. researchgate.netresearchgate.net
Electrocatalysis: Electrochemical methods offer a green alternative by using electricity to drive deuteration reactions, minimizing waste and avoiding harsh reagents. researchgate.net
Flow Chemistry: Continuous flow chemistry provides a platform for the safe, scalable, and efficient synthesis of deuterated compounds. nih.govresearchgate.net Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purity. researchgate.net
Biocatalysis: The use of enzymes and immobilized biocatalysts is being investigated for highly selective deuteration reactions under sustainable conditions. researchgate.netresearcher.life
The synthesis of this compound can benefit from these advancements. For instance, a photocatalytic H/D exchange reaction using D₂O could selectively deuterate the methoxy group of 4-methoxybenzaldehyde (B44291), providing a more sustainable route than methods requiring deuterated methylating agents.
| Synthetic Method | Key Features | Advantages for Deuteration |
| Photocatalysis | Uses light to drive chemical reactions, often with a photocatalyst. researchgate.net | Mild reaction conditions, high selectivity, reduced reliance on precious metals. researchgate.net |
| Electrocatalysis | Employs electrical energy to mediate reactions. researchgate.net | Environmentally friendly, avoids stoichiometric reagents, high efficiency. cecri.res.in |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. nih.gov | Enhanced safety, scalability, precise process control, improved yields. researchgate.net |
| Biocatalysis | Utilizes enzymes as catalysts. researchgate.netresearcher.life | High selectivity (regio-, stereo-, and chemo-selectivity), mild conditions, sustainable. |
Expansion into New Fields of Materials Science and Environmental Research
The unique properties imparted by deuterium are leading to the exploration of deuterated compounds in fields beyond pharmaceuticals and metabolic research. researchgate.netresearchgate.net
Materials Science: In materials science, the substitution of hydrogen with deuterium can significantly alter the physical properties of organic materials. resolvemass.ca The stronger C-D bond compared to the C-H bond can lead to enhanced thermal and photolytic stability. zeochem.com This is particularly valuable in the development of Organic Light-Emitting Diodes (OLEDs). zeochem.com Deuteration of the organic molecules used in OLEDs, especially the blue-emitting components, can increase their operational lifetime and efficiency. zeochem.com Aromatic aldehydes like this compound serve as fundamental building blocks for more complex organic electronic materials, and their deuteration could lead to next-generation OLEDs with superior performance. zeochem.com Similarly, deuterated polymers exhibit altered properties that are useful in applications like neutron scattering for structural analysis. researchgate.netresolvemass.ca
Environmental Research: Deuterium, primarily in the form of deuterium oxide (D₂O), is a widely used stable isotope tracer in environmental science. It is employed in hydrology to trace groundwater movement, map wastewater distribution, and monitor hydraulic fracturing processes. zeochem.comisotope.com The use of deuterated organic compounds as tracers is an emerging area. dataintelo.com For example, a deuterated compound could be used to track the environmental fate and degradation pathways of specific pollutants. This compound, as a representative of aromatic aldehydes which are common in industrial effluents and natural products, could be used as a stable isotope tracer to study the biodegradation or photochemical degradation of this class of compounds in various environmental matrices like water and soil. zeochem.comdataintelo.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methoxy-D3-benzaldehyde in deuterated form?
- Methodology : Deuterated analogs like this compound are typically synthesized via nucleophilic substitution or condensation reactions using deuterated reagents. For example, deuterium-labeled methoxy groups can be introduced using CD3I or CD3OD under reflux conditions with a catalytic acid (e.g., acetic acid) to promote aldehyde reactivity . Post-synthesis purification involves solvent evaporation and recrystallization, followed by characterization via NMR and mass spectrometry to confirm isotopic enrichment .
Q. How is the purity and isotopic enrichment of this compound verified in laboratory settings?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Deuterium integration in -NMR spectra confirms isotopic substitution at the methoxy group. The absence of residual proton signals at δ ~3.8–3.9 ppm (characteristic of CH3O) validates deuteration .
- High-Resolution Mass Spectrometry (HRMS) : Isotopic peaks (e.g., M+3 for CD3 substitution) and exact mass analysis distinguish the deuterated compound from non-deuterated impurities .
Q. What analytical techniques are critical for structural elucidation of deuterated benzaldehyde derivatives?
- Methodology :
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) and verifies deuterium substitution via shifts in C-D stretching modes .
- X-ray Crystallography : Resolves crystal packing and bond lengths, though deuterium’s low electron density may require neutron diffraction for precise localization .
Advanced Research Questions
Q. How does deuterium substitution at the methoxy group influence crystallographic analysis compared to non-deuterated analogs?
- Methodology : Isotopic substitution alters scattering factors, affecting X-ray diffraction intensities. SHELX software (e.g., SHELXL) accounts for deuterium’s unique scattering properties during refinement. Neutron diffraction is preferred for precise D-atom positioning, but high-resolution X-ray data (≤0.8 Å) can approximate deuterium positions using difference Fourier maps .
Q. What strategies resolve contradictions in spectroscopic data when characterizing deuterated benzaldehyde derivatives?
- Methodology :
- Cross-Validation : Combine NMR, HRMS, and FTIR to reconcile discrepancies (e.g., unexpected splitting in -NMR due to isotopic coupling).
- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aiding assignment of complex spectra .
Q. How is this compound utilized in isotopic tracer studies for metabolic pathway analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
